![molecular formula C10H9NO2S B3388667 4,6-Dimethylthieno[2,3-b]pyridine-2-carboxylic acid CAS No. 885461-14-3](/img/structure/B3388667.png)
4,6-Dimethylthieno[2,3-b]pyridine-2-carboxylic acid
Overview
Description
4,6-Dimethylthieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C10H9NO2S and a molecular weight of 207.25 g/mol . This compound is characterized by a thieno[2,3-b]pyridine core structure, which is a fused ring system containing both sulfur and nitrogen atoms. It is a valuable building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethylthieno[2,3-b]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-amino-4,6-dimethylthieno[2,3-b]pyridine with carboxylating agents under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethylthieno[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
Anti-inflammatory Activity
Research has demonstrated that derivatives of thieno[2,3-b]pyridine, including 4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid, exhibit potent anti-inflammatory properties. These compounds act as dual inhibitors of cyclooxygenase (COX) enzymes and 5-lipoxygenase (5-LOX), which are crucial in eicosanoid biosynthesis.
- Case Study : A study found that the compound exhibited higher potency than ibuprofen in a rat paw edema model. The most active derivative showed an IC50 of 0.15 µM against 5-LOX and 7.5 µM against COX-2 .
Compound | IC50 (µM) | Target |
---|---|---|
7a | 0.15 | 5-LOX |
7b | 7.5 | COX-2 |
8c | 7.7 | COX-1 |
Cancer Treatment
The compound has been identified as a potential inhibitor of the IKK complex, which is involved in the activation of NF-kB, a transcription factor linked to various cancers.
- Application : Inhibiting IKK activity may provide therapeutic benefits for treating cancers such as breast cancer, where NF-kB is constitutively active .
Antidote Activity
Recent studies have indicated that N-acylated derivatives of this compound can serve as antidotes in agriculture.
- Case Study : Research demonstrated that these derivatives effectively mitigate damage caused by herbicides on crops like sunflowers. The application of these compounds led to improved recovery of herbicide-damaged plants .
Proteomics Research
This compound is utilized in proteomics research due to its biochemical properties.
Mechanism of Action
The mechanism of action of 4,6-Dimethylthieno[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide: This compound has a similar core structure but with an amino group instead of a carboxylic acid group.
4,6-Dimethylthieno[2,3-b]pyridine-2-carboxamide: Similar structure with a carboxamide group.
Uniqueness: 4,6-Dimethylthieno[2,3-b]pyridine-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its carboxylic acid group allows for a range of chemical modifications, making it a versatile intermediate in organic synthesis .
Biological Activity
4,6-Dimethylthieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H9NO2S
- Molecular Weight : 207.25 g/mol
The compound features a thieno[2,3-b]pyridine core with two methyl groups at the 4th and 6th positions and a carboxylic acid group at the 2nd position. This unique structure contributes to its diverse biological activities.
The biological activity of this compound primarily involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors by binding to their active sites, thereby modulating their activity. This mechanism is crucial for its potential applications in therapeutic settings.
Anticancer Activity
Research indicates that derivatives of thieno[2,3-b]pyridine exhibit significant anticancer properties. For instance:
- PIM-1 Inhibition : Compounds derived from this scaffold have shown potent PIM-1 kinase inhibitory activity, which is critical in cancer cell proliferation. The most active derivatives displayed IC50 values as low as 1.18 µM against various cancer cell lines such as MCF7 and HCT116 .
Anti-inflammatory Activity
The compound has been studied for its anti-inflammatory effects:
- COX Inhibition : It acts as a dual inhibitor of cyclooxygenase (COX) enzymes, with some derivatives exhibiting IC50 values lower than those of established anti-inflammatory drugs like ibuprofen. For example, one derivative demonstrated an IC50 of 0.15 µM against 5-lipoxygenase (5-LOX) .
Case Studies and Research Findings
Properties
IUPAC Name |
4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-5-3-6(2)11-9-7(5)4-8(14-9)10(12)13/h3-4H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPHGWXJQSOYAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(S2)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501222084 | |
Record name | 4,6-Dimethylthieno[2,3-b]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501222084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885461-14-3 | |
Record name | 4,6-Dimethylthieno[2,3-b]pyridine-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885461-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dimethylthieno[2,3-b]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501222084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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